molecular formula C13H30Sn B14686669 Tri-tert-butyl(methyl)stannane CAS No. 35569-12-1

Tri-tert-butyl(methyl)stannane

Cat. No.: B14686669
CAS No.: 35569-12-1
M. Wt: 305.09 g/mol
InChI Key: ZJOXNPCBCHRTCO-UHFFFAOYSA-N
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Description

Tri-tert-butyl(methyl)stannane is an organotin compound characterized by the presence of three tert-butyl groups and one methyl group attached to a tin atom. This compound is of significant interest due to its unique structural properties and its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-tert-butyl(methyl)stannane can be synthesized through the reaction of tert-butyl lithium with methylstannane. The reaction typically involves the following steps:

  • Preparation of tert-butyl lithium by reacting tert-butyl chloride with lithium metal.
  • Reaction of tert-butyl lithium with methylstannane to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include:

  • Use of automated systems for precise addition of reagents.
  • Implementation of purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Tri-tert-butyl(methyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Organotin oxides.

    Reduction: Reduced organotin compounds.

    Substitution: Substituted organotin derivatives.

Scientific Research Applications

Tri-tert-butyl(methyl)stannane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tri-tert-butyl(methyl)stannane involves the formation of reactive intermediates, such as stannyl radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the transformation of substrates.

Molecular Targets and Pathways:

    Stannyl Radicals: These radicals can abstract hydrogen atoms from other molecules, initiating radical chain reactions.

    Pathways: The compound can participate in radical-mediated processes, including hydrostannation and dehalogenation reactions.

Comparison with Similar Compounds

    Tributyltin Hydride: Another organotin compound with similar reducing properties but different structural characteristics.

    Triphenyltin Hydride: Similar in its use as a reducing agent but contains phenyl groups instead of tert-butyl groups.

Uniqueness: Tri-tert-butyl(methyl)stannane is unique due to the presence of three bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it distinct from other organotin compounds and suitable for specific applications where steric effects are crucial.

Properties

CAS No.

35569-12-1

Molecular Formula

C13H30Sn

Molecular Weight

305.09 g/mol

IUPAC Name

tritert-butyl(methyl)stannane

InChI

InChI=1S/3C4H9.CH3.Sn/c3*1-4(2)3;;/h3*1-3H3;1H3;

InChI Key

ZJOXNPCBCHRTCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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